

Structure-activity relationship (SAR) studies of 1-(3-Ethynylphenyl)ethanone derivatives

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Compound of Interest

Compound Name: 1-(3-Ethynylphenyl)ethanone

Cat. No.: B148647

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A comparative guide to the structure-activity relationship (SAR) of acetophenone derivatives as α -glucosidase inhibitors is presented below for researchers, scientists, and drug development professionals. While specific SAR studies on **1-(3-Ethynylphenyl)ethanone** derivatives are not readily available in the public domain, this guide offers a comprehensive analysis of a closely related class of compounds, benzonate derivatives of acetophenone, providing valuable insights into their potential as enzyme inhibitors.

Structure-Activity Relationship of Acetophenone Derivatives as α -Glucosidase Inhibitors

A series of benzonate derivatives of 2,4-dihydroxy-5-methylacetophenone were synthesized and evaluated for their in vitro α -glucosidase inhibitory activity. The results highlight key structural features that influence the inhibitory potency of these compounds.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Data Summary

The inhibitory activities of the synthesized acetophenone derivatives against α -glucosidase are summarized in the table below. The IC₅₀ values, which represent the concentration of the inhibitor required to reduce the enzyme activity by 50%, are provided for the most active compounds.[\[2\]](#)

Compound ID	R Group (Substituent on Benzonate Ring)	α -Glucosidase Inhibition IC50 (μ M)
7d	4-Cl	4.32
7f	4-Br	3.89
7i	4-I	2.15
7n	3-Br	7.88
7o	3-I	4.66
7r	2-Cl	6.43
7s	2-Br	3.51
7u	2-I	1.68
7v	2,4-diCl	5.23
Acarbose (Standard)	-	54.74

Among the tested compounds, derivative 7u, with an iodine atom at the 2-position of the benzonate ring, exhibited the most potent α -glucosidase inhibitory activity, being approximately 32-fold more active than the standard drug, acarbose.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Experimental Protocols

The following section details the methodology used for the key experimental assay cited in this guide.

In Vitro α -Glucosidase Inhibition Assay

The inhibitory effect of the acetophenone derivatives on α -glucosidase activity was determined using a spectrophotometric method.

Materials:

- α -Glucosidase from *Saccharomyces cerevisiae*
- p-Nitrophenyl- α -D-glucopyranoside (pNPG) as the substrate

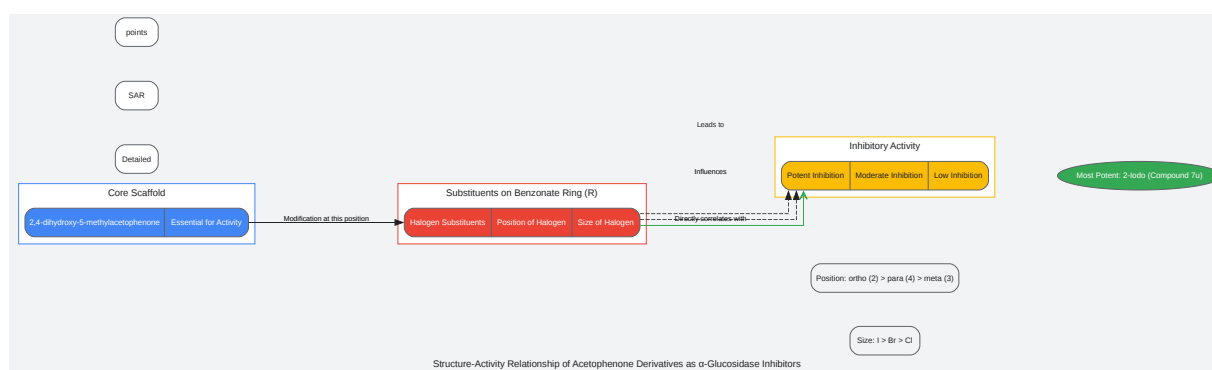
- Test compounds (acetophenone derivatives)
- Sodium phosphate buffer (pH 6.8)
- Sodium carbonate (Na_2CO_3) solution
- 96-well microplate reader

Procedure:

- A solution of α -glucosidase was prepared in sodium phosphate buffer.
- The test compounds were dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations with the buffer.
- In a 96-well plate, 50 μL of the enzyme solution was mixed with 50 μL of the test compound solution at different concentrations.
- The mixture was pre-incubated at 37°C for 10 minutes.
- The enzymatic reaction was initiated by adding 50 μL of the pNPG substrate solution.
- The reaction mixture was incubated at 37°C for 20 minutes.
- The reaction was terminated by the addition of 100 μL of Na_2CO_3 solution.
- The absorbance of the resulting p-nitrophenol was measured at 405 nm using a microplate reader.
- The percentage of inhibition was calculated by comparing the absorbance of the wells containing the test compounds with that of the control wells (containing buffer instead of the inhibitor).
- The IC_{50} values were determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.^[3]

Visualization of Structure-Activity Relationships

The following diagram illustrates the key structure-activity relationships of the benzonate derivatives of acetophenone as α -glucosidase inhibitors.



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Caption: SAR diagram for acetophenone derivatives as α -glucosidase inhibitors.

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References

- 1. Benzonate derivatives of acetophenone as potent α -glucosidase inhibitors: synthesis, structure-activity relationship and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzonate derivatives of acetophenone as potent α -glucosidase inhibitors: synthesis, structure-activity relationship and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
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